molecular formula C17H35Br B013588 1-Bromoheptadecane CAS No. 3508-00-7

1-Bromoheptadecane

Cat. No.: B013588
CAS No.: 3508-00-7
M. Wt: 319.4 g/mol
InChI Key: HHSDZLLPIXMEIU-UHFFFAOYSA-N
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Description

1-Bromoheptadecane, also known as heptadecyl bromide, is an organic compound with the molecular formula C17H35Br. It is a long-chain alkyl bromide, characterized by a bromine atom attached to the terminal carbon of a heptadecane chain. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoheptadecane can be synthesized through the bromination of heptadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that abstract a hydrogen atom from the heptadecane, forming a heptadecyl radical. This radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process is carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoheptadecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. The most common reactions include nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution (SN2): This reaction involves a strong nucleophile, such as sodium hydroxide (NaOH) or potassium cyanide (KCN), attacking the carbon atom bonded to the bromine. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form heptadecene. This reaction is usually performed at elevated temperatures.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile used, the products can include heptadecane derivatives such as heptadecyl alcohol (with NaOH) or heptadecyl cyanide (with KCN).

    Elimination: The major product is heptadecene.

Scientific Research Applications

1-Bromoheptadecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and specialty chemicals.

    Biology: It serves as a model compound in studies of lipid membranes and their interactions with proteins.

    Medicine: Research into its potential use in drug delivery systems and as a precursor for bioactive molecules is ongoing.

    Industry: It is utilized in the production of materials with specific surface properties, such as hydrophobic coatings.

Mechanism of Action

The primary mechanism of action of 1-bromoheptadecane involves its ability to participate in nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by allowing the formation of a carbocation intermediate (in SN1) or a transition state (in SN2). The compound’s long alkyl chain also contributes to its hydrophobic properties, making it useful in applications requiring non-polar characteristics.

Comparison with Similar Compounds

  • 1-Bromohexadecane (C16H33Br)
  • 1-Bromooctadecane (C18H37Br)
  • 1-Bromotetradecane (C14H29Br)

Comparison: 1-Bromoheptadecane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer homologs. For instance, this compound has a higher melting and boiling point than 1-bromotetradecane but lower than 1-bromooctadecane. These differences influence their solubility, reactivity, and applications in various fields.

Properties

IUPAC Name

1-bromoheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSDZLLPIXMEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049280
Record name 1-Bromoheptadecane
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3508-00-7
Record name 1-Bromoheptadecane
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Record name Heptadecane, 1-bromo-
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Record name 1-BROMOHEPTADECANE
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Record name Heptadecane, 1-bromo-
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Record name 1-Bromoheptadecane
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Record name 1-bromoheptadecane
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Synthesis routes and methods

Procedure details

1-Heptadecanol (10 g, 39.1 mmol) was placed in a dry 25 ml round bottom flask attached to a reflux condenser and heated to 60° C. under a nitrogen atmosphere. Phosphorous tribromide (10 g, 39.1 mmol) was added dropwise and the resulting solution was stirred for 48 h. The reaction mixture was then cooled in an ice bath and quenched with a saturated solution of NaHCO3 (10 ml). The aqueous layer was extracted with ether (4×10 ml). The combined organic layers were dried over MgSO4, filtered and concentrated. The crude residue was flash chromatographed (hexanes) to afford 7.2 g (57%) of 1-bromoheptadecane as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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